1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6) is a highly versatile bifunctional intermediate that combines a polar γ-lactam (pyrrolidone) core with a reactive primary aliphatic amine. This structural duality provides it with the exceptional solvency and hydrogen-bonding characteristics of N-methyl-2-pyrrolidone (NMP) alongside the covalent reactivity of a terminal amine. In industrial and pharmaceutical procurement, it is prioritized as a premium functionalizing agent for chelating polymer resins, a derivatization linker for drug synthesis, and a specialty amine for advanced formulations. Its ability to impart both hydrophilicity and specific binding affinities makes it a critical precursor where standard aliphatic amines fail to provide the necessary physicochemical or biological performance .
Generic substitution of 1-(3-Aminopropyl)pyrrolidin-2-one with standard aliphatic amines (e.g., ethylenediamine) or conventional pyrrolidone solvents (e.g., NMP) routinely fails in advanced applications. Simple amines lack the highly polar, non-ionic lactam ring, leading to inferior compatibility with polar polymer matrices and failing to modulate the toxicity of pharmaceutical conjugates. Conversely, standard pyrrolidone solvents lack the primary amine group, rendering them incapable of forming the stable covalent bonds required for permanent polymer grafting or drug derivatization. Consequently, buyers must procure this exact bifunctional compound to achieve simultaneous structural integration and polarity enhancement .
In the synthesis of heterocyclic functionalized resins for metal recovery, 1-(3-Aminopropyl)pyrrolidin-2-one demonstrates superior processability compared to closely related structural analogs. When grafted onto a polymer backbone, the pyrrolidone-amine achieved a modification yield of 74.6%, outperforming N-(3-aminopropyl)-2-pipecoline, which only achieved a 69.2% yield under identical conditions [1].
| Evidence Dimension | Polymer modification yield |
| Target Compound Data | 74.6% yield |
| Comparator Or Baseline | N-(3-aminopropyl)-2-pipecoline (69.2% yield) |
| Quantified Difference | 5.4% higher grafting efficiency |
| Conditions | Synthesis of functionalized polymer resins for chloride solution extraction |
Higher grafting efficiency directly reduces precursor waste and lowers the overall manufacturing cost of specialty chelating resins.
Resins functionalized with 1-(3-Aminopropyl)pyrrolidin-2-one exhibit significantly enhanced performance in precious metal recovery compared to pipecoline-functionalized alternatives. In kinetic sorption studies from chloride solutions, the pyrrolidone-modified resin achieved a maximum Ag(I) sorption capacity of 117.8 mg/g, substantially exceeding the 105.4 mg/g capacity of the N-(3-aminopropyl)-2-pipecoline resin [1].
| Evidence Dimension | Maximum Ag(I) sorption capacity |
| Target Compound Data | 117.8 mg/g |
| Comparator Or Baseline | N-(3-aminopropyl)-2-pipecoline resin (105.4 mg/g) |
| Quantified Difference | 11.7% higher silver sorption capacity |
| Conditions | Pseudo-first-order kinetic model evaluation in synthetic and real chloride solutions |
A higher sorption capacity extends the operational lifecycle of the resin and improves the economic viability of silver extraction processes.
As a derivatization linker, 1-(3-Aminopropyl)pyrrolidin-2-one dramatically improves the safety profile of carboxylic acid drugs. When valproic acid (VPA) was conjugated with this compound (VPA-PYR), it induced 0% neural tube defects (NTDs) in exposed embryos at a dose of 2.20 mmol/kg. In stark contrast, the amantadine conjugate (VPA-AMA) induced NTDs in 8.2% of embryos, and unconjugated VPA caused 5.5% NTDs at the same dosage [1].
| Evidence Dimension | Incidence of Neural Tube Defects (NTDs) in embryos |
| Target Compound Data | VPA-PYR conjugate (0% NTDs) |
| Comparator Or Baseline | VPA-AMA conjugate (8.2% NTDs) and parent VPA (5.5% NTDs) |
| Quantified Difference | Complete elimination of teratogenic NTDs compared to the parent drug and alternative conjugates |
| Conditions | Intraperitoneal injection in pregnant SWV/Fnn mice at 2.20 mmol/kg |
This demonstrates the compound's critical value as a pharmaceutical building block for rescuing the safety profiles of toxic but efficacious drug candidates.
Due to its high grafting efficiency and the strong coordination ability of its lactam-amine structure, this compound is ideal for manufacturing specialized polymer resins. It is specifically recommended for applications targeting the selective recovery of Ag(I) from complex chloride leaching solutions, where it outperforms pipecoline-based functional groups in both yield and maximum sorption capacity [1].
In medicinal chemistry, 1-(3-Aminopropyl)pyrrolidin-2-one is a highly effective conjugating agent for carboxylic acid-containing drugs. It is the preferred choice for synthesizing prodrugs or conjugates (such as valproate derivatives) where maintaining therapeutic efficacy while completely eliminating severe teratogenic side effects is a primary procurement and development goal [2].
For industrial formulations requiring both the high polarity of an NMP-like solvent and the permanent integration of a reactive amine, this compound serves as an optimal modifier. It is utilized in epoxy and polyurethane systems to improve compatibility with polar substrates and enhance the hydrophilicity of the final cured matrix without the volatility issues of unreacted solvents .
Corrosive